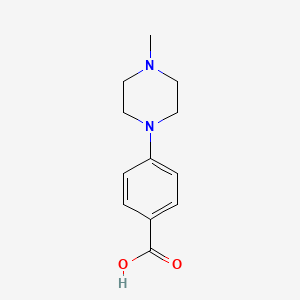

4-(4-Methylpiperazin-1-yl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylpiperazin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-13-6-8-14(9-7-13)11-4-2-10(3-5-11)12(15)16/h2-5H,6-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCFZVQHKTRSZMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353060 | |

| Record name | 4-(4-methylpiperazin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86620-62-4 | |

| Record name | 4-(4-methylpiperazin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Methylpiperazin-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Methylpiperazin-1-yl)benzoic Acid: Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed overview of the chemical and physical properties, structure, and available experimental data for 4-(4-Methylpiperazin-1-yl)benzoic acid. It is crucial to distinguish this compound from the structurally similar and more extensively documented 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid, a key intermediate in the synthesis of the anticancer drug Imatinib. This guide will primarily focus on the requested compound, while also providing information on its closely related analogue for comprehensive understanding and to avoid confusion.

Core Compound: this compound

This compound (CAS No: 86620-62-4) is a piperazine-substituted benzoic acid derivative.[1] While it is commercially available and its basic properties are documented, detailed experimental studies regarding its synthesis, characterization, and biological activity are not extensively available in publicly accessible literature.

Molecular Structure

The molecular structure of this compound consists of a benzoic acid ring substituted at the para-position with a 4-methylpiperazin-1-yl group.

Molecular Formula: C₁₂H₁₆N₂O₂[1]

Structure:

References

Navigating the Chemical Landscape of 4-(4-Methylpiperazin-1-yl)benzoic acid Derivatives: A Technical Guide

For researchers, scientists, and professionals in drug development, a precise understanding of chemical compounds, including their identifiers, properties, and applications, is paramount. This guide provides an in-depth look at two structurally related but distinct compounds often associated with the name "4-(4-Methylpiperazin-1-yl)benzoic acid," clarifying their unique CAS numbers, synonyms, and key technical data.

Distinguishing Between Two Key Compounds

It is crucial to differentiate between two compounds that share a similar naming convention:

-

This compound

-

4-((4-Methylpiperazin-1-yl)methyl)benzoic acid

The presence of a methylene (-CH2-) bridge between the piperazine and benzoic acid moieties in the second compound is the key structural difference. This guide will address both, with a primary focus on the latter due to its significant role in pharmaceutical synthesis.

This compound

This compound features a direct bond between the piperazine ring and the benzoic acid.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 86620-62-4[1] |

| Molecular Formula | C12H16N2O2[1] |

| Molecular Weight | 220.27 g/mol [1] |

| IUPAC Name | This compound[1] |

Synonyms

-

1-(4-Carboxyphenyl)-4-methylpiperazine[2]

-

4-(4-Methyl-1-piperazinyl)benzoic acid

4-((4-Methylpiperazin-1-yl)methyl)benzoic acid: A Key Imatinib Intermediate

This compound is a critical precursor in the synthesis of Imatinib, a tyrosine kinase inhibitor used in the treatment of various cancers.[3]

Chemical and Physical Properties

| Property | Value |

| CAS Number | 106261-48-7[3][4] |

| Molecular Formula | C13H18N2O2[3][4] |

| Molecular Weight | 234.29 g/mol [3] |

| Appearance | White to off-white solid/crystalline powder[3][5] |

| Boiling Point | 377.2±32.0 °C (Predicted)[5] |

| Density | 1.174±0.06 g/cm3 (Predicted)[5] |

| pKa | 4.31±0.10 (Predicted)[5] |

| Solubility | Slightly soluble in water[6] |

A common salt of this compound is 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride , with the CAS number 106261-49-8 .[7][8][9]

Synonyms

-

4-(N-Methylpiperazinyl)methyl benzoic acid[4]

Experimental Protocols: Synthesis of 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid

Several synthetic routes have been reported. A common method involves the reaction of 4-formylbenzoic acid with 1-methylpiperazine. Another approach starts from 4-(chloromethyl)benzoic acid.

Synthesis from 4-(Chloromethyl)benzoic acid and N-methylpiperazine

A preparation method involves the reaction of 4-(chloromethyl)benzoic acid with N-methylpiperazine in the presence of an acid-binding agent and a solvent.[10]

Example Protocol:

-

In a reactor, combine 100g of p-chloromethyl benzoic acid, 59g of N-methylpiperazine, 41g of potassium carbonate, and 400ml of water.[10]

-

Heat the mixture to 150°C and react for 30 minutes.[10]

-

Cool the reaction solution to room temperature.[10]

-

The resulting product can be purified, for instance, by nanofiltration to remove unreacted reagents and salts.[10]

-

Introduction of hydrogen chloride gas can then precipitate the dihydrochloride salt, which can be collected by filtration.[10]

Reductive Amination Approach

A simple and efficient in situ synthesis involves the direct reductive alkylation of 1-methylpiperazine with 4-formylbenzoic acid in the presence of a reducing agent like sodium triacetoxyborohydride, with reported yields of 95–99%.[11]

Logical Relationship: Role in Imatinib Synthesis

The primary significance of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid lies in its role as a key intermediate for the synthesis of Imatinib. The following diagram illustrates its position in the overall synthetic pathway.

Caption: Role of the intermediate in Imatinib synthesis.

This workflow highlights how 4-((4-methylpiperazin-1-yl)methyl)benzoic acid is coupled with another key fragment through an amide bond to form the final active pharmaceutical ingredient, Imatinib. This process is a cornerstone of medicinal chemistry, demonstrating the importance of reliable access to high-purity intermediates.[3]

References

- 1. This compound | C12H16N2O2 | CID 736532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. innospk.com [innospk.com]

- 4. 4-(4-Methyl-1-piperazinylmethyl)benzoic acid | C13H18N2O2 | CID 4769782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid CAS#: 106261-48-7 [m.chemicalbook.com]

- 6. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid | 106261-48-7 [chemicalbook.com]

- 7. 106261-49-8|4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride|BLD Pharm [bldpharm.com]

- 8. 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride | C13H20Cl2N2O2 | CID 10335346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. bangchemicals.com [bangchemicals.com]

- 10. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile of 4-(4-Methylpiperazin-1-yl)benzoic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methylpiperazin-1-yl)benzoic acid is a heterocyclic aromatic carboxylic acid of interest in pharmaceutical research and development due to its structural motifs, which are common in various biologically active molecules. An understanding of its physicochemical properties, particularly its solubility in organic solvents, is fundamental for its use in synthesis, purification, formulation, and as a potential building block in drug discovery. This technical guide provides a summary of the available solubility data for this compound, a detailed experimental protocol for its solubility determination, and a representative synthesis workflow for a closely related compound to illustrate a potential synthetic route.

Physicochemical Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₂H₁₆N₂O₂

-

Molecular Weight: 220.27 g/mol

-

CAS Number: 86620-62-4

Solubility Profile

| Solvent | CAS Number | Solubility |

| Chloroform | 67-66-3 | Soluble[1] |

| Dichloromethane | 75-09-2 | Soluble[1] |

| Ethanol | 64-17-5 | Soluble[1] |

| Water | 7732-18-5 | Slightly Soluble[1] |

Note: For the closely related compound, 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, solubility in methanol has been reported.[2]

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for the determination of the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

4.1 Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., chloroform, dichloromethane, ethanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Pipettes and other standard laboratory glassware

4.2 Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to a specific temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

Accurately weigh the filtered solution to determine its density if required.

-

-

Quantification of Solute:

-

Accurately dilute a known volume of the clear, filtered, saturated solution with a suitable solvent in a volumetric flask.

-

Analyze the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations of the compound in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of the compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Representative Synthesis Workflow

While a specific synthesis protocol for this compound was not detailed in the searched literature, a common synthetic route for the closely related and commercially significant compound, 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid, involves the reaction of a halo-methylbenzoic acid derivative with N-methylpiperazine. The following diagram illustrates a representative workflow for such a synthesis.

Caption: Representative synthesis of a related compound.

Conclusion

This technical guide has summarized the currently available information on the solubility of this compound in organic solvents. While quantitative data is sparse, qualitative assessments indicate its solubility in common laboratory solvents like chloroform, dichloromethane, and ethanol. The provided experimental protocol offers a robust framework for researchers to determine precise solubility values under their specific laboratory conditions. The illustrative synthesis workflow provides context for its formation from common starting materials. Further experimental investigation is necessary to establish a comprehensive quantitative solubility profile for this compound, which would be invaluable for its application in pharmaceutical and chemical research.

References

Spectroscopic Analysis of 4-(4-Methylpiperazin-1-yl)benzoic Acid and Its Methylene-Linked Analogue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for two closely related compounds: "4-(4-Methylpiperazin-1-yl)benzoic acid" and "4-((4-Methylpiperazin-1-yl)methyl)benzoic acid." The latter is a key intermediate in the synthesis of the targeted cancer therapy drug, Imatinib. Due to the similarity in their names, this guide will address both compounds to ensure clarity and provide comprehensive data for researchers in the field.

Introduction

This compound and its methylene-bridged analogue are organic compounds of significant interest in medicinal chemistry and drug development. Accurate characterization of these molecules is crucial for synthesis verification, quality control, and further research. This guide presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for both compounds, along with generalized experimental protocols for these analytical techniques.

Spectroscopic Data

4-((4-Methylpiperazin-1-yl)methyl)benzoic acid

This compound, featuring a methylene linker, is the more extensively documented of the two due to its role as a precursor to Imatinib.

Chemical Structure:

Molecular Formula: C₁₃H₁₈N₂O₂

Molecular Weight: 234.29 g/mol [1]

CAS Number: 106261-48-7[1]

NMR Spectroscopic Data

| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Benzoic Acid Protons | 7.89 | d, J=8.1Hz | 2H | Ar-H |

| Benzoic Acid Protons | 7.41 | d, J=8.0Hz | 2H | Ar-H |

| Methylene Protons | 3.18-3.95 (overlapping) | m | 2H | Ar-CH₂-N |

| Piperazine Protons | 3.18-3.95 (overlapping) | m | 8H | Piperazine ring protons |

| Methyl Protons | 2.27 | s | 3H | N-CH₃ |

IR Spectroscopic Data

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300-2500 (broad) |

| C-H (Aromatic) | 3100-3000 |

| C-H (Aliphatic) | 3000-2850 |

| C=O (Carboxylic Acid) | 1710-1680 |

| C=C (Aromatic) | 1600-1450 |

| C-N (Amine) | 1250-1020 |

Mass Spectrometry Data

Experimental mass spectrometry data is not widely published. However, the expected molecular ion peak ([M]⁺) for the parent compound would be at m/z = 234.1368, corresponding to its monoisotopic mass.[1] Common fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage at the benzylic position or within the piperazine ring.

This compound

In this compound, the piperazine ring is directly attached to the benzoic acid moiety.

Chemical Structure:

Molecular Formula: C₁₂H₁₆N₂O₂

Molecular Weight: 220.27 g/mol [2]

CAS Number: 86620-62-4[2]

NMR Spectroscopic Data

| ¹³C NMR (Predicted) | Chemical Shift (δ) ppm | Assignment |

| Carbonyl Carbon | ~167 | C=O |

| Aromatic C-N | ~153 | Ar-C attached to N |

| Aromatic C-COOH | ~119 | Ar-C attached to COOH |

| Aromatic C-H | ~131, ~114 | Ar-C-H |

| Piperazine Carbons (adjacent to Ar) | ~49 | Piperazine C-N(Ar) |

| Piperazine Carbons (adjacent to N-CH₃) | ~54 | Piperazine C-N(CH₃) |

| Methyl Carbon | ~45 | N-CH₃ |

IR Spectroscopic Data

The predicted characteristic IR absorptions for this compound are similar to its methylene-linked analogue, reflecting the common functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300-2500 (broad) |

| C-H (Aromatic) | 3100-3000 |

| C-H (Aliphatic) | 3000-2850 |

| C=O (Carboxylic Acid) | 1710-1680 |

| C=C (Aromatic) | 1600-1450 |

| C-N (Amine) | 1340-1250 (Aromatic) |

Mass Spectrometry Data

The expected molecular ion peak ([M]⁺) would be at m/z = 220.1212, corresponding to its monoisotopic mass.[2] Fragmentation would likely involve the loss of the carboxyl group and cleavage of the piperazine ring.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Instrument-specific parameters should be optimized for the sample and desired resolution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Analysis: Transfer the solution to a clean NMR tube. Acquire the spectrum on an NMR spectrometer (e.g., 400 MHz).

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Analysis: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Collection: Before running the sample, a background spectrum of the empty ATR crystal should be collected and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Mass Analysis: The ionized molecules are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a novel organic compound using the spectroscopic methods described.

References

"4-(4-Methylpiperazin-1-yl)benzoic acid" melting point and physical constants

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(4-Methylpiperazin-1-yl)benzoic acid, a pivotal intermediate in pharmaceutical development. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data, experimental methodologies, and its role in synthetic chemistry.

Chemical Identity and Physical Properties

This compound, with the CAS number 86620-62-4, is a white to very pale yellow crystalline powder.[1][2] It is recognized for its utility as a building block in the synthesis of various pharmaceutical agents.[3]

Table 1: Physical and Chemical Constants of this compound

| Property | Value | Source |

| Melting Point | 230 °C | [2] |

| Molecular Formula | C₁₂H₁₆N₂O₂ | [4] |

| Molecular Weight | 220.27 g/mol | [1][4] |

| Boiling Point | 393.9 ± 37.0 °C at 760 mmHg | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| Flash Point | 192.1 ± 26.5 °C | [2] |

| pKa (Predicted) | 5.02 ± 0.10 | [2] |

| Appearance | White to very pale yellow crystal - powder | [1][2] |

| Solubility | Soluble in chloroform, dichloromethane, and ethanol; slightly soluble in water. | [2] |

Experimental Protocols

2.1. Melting Point Determination

The melting point of a solid is a critical physical property for its identification and purity assessment. A standard method for determining the melting point of a crystalline solid like this compound is the capillary melting point method.

Methodology:

-

Sample Preparation: A small, dry sample of the crystalline powder is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample has turned to liquid are recorded. This range is the melting point of the sample.

-

Purity Check: A sharp melting point (a narrow range of 1-2 °C) is indicative of a pure substance. Impurities tend to depress and broaden the melting range.

dot

Caption: Workflow for Melting Point Determination.

Role in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its structure, containing a benzoic acid moiety and a methylpiperazine group, makes it a versatile building block for creating compounds that can interact with biological targets. It is utilized in research for developing drugs that target neurological disorders and in biochemical studies involving receptor binding and enzyme inhibition.[3]

dot

Caption: Role as a Pharmaceutical Intermediate.

References

The Crucial Role of 4-(4-Methylpiperazin-1-yl)benzoic Acid in Imatinib Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the intermediate, 4-(4-methylpiperazin-1-yl)benzoic acid, in the synthesis of Imatinib, a cornerstone in targeted cancer therapy. Imatinib, a tyrosine kinase inhibitor, is a frontline treatment for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[1] This document provides a detailed overview of the synthetic pathways, experimental protocols, and the mechanism of action of Imatinib, with a focus on the integration of its key benzamide moiety.

Imatinib: Mechanism of Action

Imatinib functions as a potent and selective inhibitor of a specific set of tyrosine kinases, including BCR-ABL, c-KIT, and PDGF-R (platelet-derived growth factor receptor).[2] In CML, the BCR-ABL fusion protein, a constitutively active tyrosine kinase, drives uncontrolled cell proliferation.[3] Imatinib competitively binds to the ATP-binding site of this kinase, preventing the phosphorylation of its downstream substrates.[4] This action effectively blocks the signaling cascade responsible for malignant cell growth, inducing apoptosis (programmed cell death) in BCR-ABL-positive cells.[2]

References

The Pivotal Role of 4-(4-Methylpiperazin-1-yl)benzoic Acid Derivatives in Modern Drug Discovery: A Technical Guide

For Immediate Release

[City, State] – [Date] – In the landscape of targeted therapeutics, the scaffold of 4-(4-methylpiperazin-1-yl)benzoic acid has emerged as a cornerstone in the development of potent and selective kinase inhibitors. This technical guide offers an in-depth exploration of the synthesis, biological activity, and mechanism of action of derivatives and analogues of this critical pharmacophore, with a particular focus on their application in oncology. Tailored for researchers, medicinal chemists, and professionals in drug development, this document provides a comprehensive overview of quantitative data, experimental methodologies, and the intricate signaling pathways modulated by these compounds.

Introduction

The this compound moiety is a key structural feature in a multitude of clinically significant pharmaceuticals, most notably as a central component of Imatinib, a revolutionary tyrosine kinase inhibitor. Its unique physicochemical properties, including its ability to engage in crucial hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of various kinases, have cemented its status as a privileged fragment in medicinal chemistry. This guide will delve into the structure-activity relationships (SAR) that govern the efficacy of its derivatives and explore the synthetic strategies employed in their creation.

Synthesis of this compound and its Analogues

The synthesis of this compound and its derivatives can be achieved through several strategic routes. A common and efficient method involves the reductive amination of a benzoic acid derivative with 1-methylpiperazine.

A notable analogue, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, serves as a key precursor for Imatinib.[1] Its synthesis can be accomplished through direct reductive alkylation of 1-methylpiperazine with a suitable benzoic acid derivative in the presence of a reducing agent like sodium triacetoxyborohydride, often achieving high yields of 95-99%.[1] Alternative methods include the reaction of 4-chloromethylbenzonitrile with 1-methylpiperazine followed by hydrolysis of the nitrile group.

The general synthetic approach allows for facile modification of the core structure, enabling the exploration of a wide range of analogues to optimize pharmacological properties.

Biological Activity and Therapeutic Applications

Derivatives of this compound are predominantly recognized for their potent inhibitory activity against a variety of protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

The most prominent application of this scaffold is in the development of tyrosine kinase inhibitors (TKIs). Imatinib, for instance, targets the BCR-ABL fusion protein, the causative agent in Chronic Myeloid Leukemia (CML), as well as c-KIT and Platelet-Derived Growth Factor Receptor (PDGFR).[2][3] The 4-(4-methylpiperazin-1-yl) group plays a crucial role in the binding of Imatinib to the inactive conformation of the ABL kinase domain, preventing its phosphorylation activity.[3]

Researchers have developed numerous analogues to enhance potency, selectivity, and to overcome resistance mechanisms. For example, CHMFL-ABL/KIT-155 is a novel, highly potent type II ABL/KIT dual kinase inhibitor that features the 4-((4-methylpiperazin-1-yl)methyl)phenyl group and demonstrates a distinct hinge-binding mode.[4]

Quantitative Bioactivity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Imatinib and a selection of its analogues against various kinase targets, providing a quantitative comparison of their potency.

| Compound/Derivative Name | Target Kinase | IC50 (nM) | Assay Type | Reference |

| Imatinib | v-Abl | 600 | Cell-free | [2] |

| Imatinib | c-Abl | 400 | Cell-free | [2] |

| Imatinib | c-Kit | 100 | Cell-free | [2] |

| Imatinib | PDGFRα | 71 | Cell-free | [2] |

| Imatinib | PDGFRβ | 607 | Cell-free | [2] |

| Imatinib (in K562 cells) | BCR-ABL | 80 (µM) | Cytotoxicity (MTT) | [2] |

| CHMFL-ABL/KIT-155 | ABL | 46 | Biochemical | [4] |

| CHMFL-ABL/KIT-155 | c-KIT | 75 | Biochemical | [4] |

| Imatinib Analogue I2 | K562 cells | 800 | MTT | [5] |

| Imatinib Analogue I2 | K562R cells | 700 | MTT | [5] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action for many this compound derivatives is the competitive inhibition of ATP binding to the kinase domain of specific oncoproteins.[3][6] In the context of CML, Imatinib binds to the ATP-binding pocket of the BCR-ABL kinase, stabilizing its inactive conformation.[3] This prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling cascades that lead to uncontrolled cell proliferation and survival.[7][8]

The inhibition of BCR-ABL by Imatinib blocks several downstream signaling pathways, including the Ras/MAPK pathway, which is crucial for cell proliferation, and the PI3K/Akt pathway, a key regulator of cell survival and apoptosis.

Experimental Protocols

To facilitate further research and development in this area, this section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

In Vitro ABL Kinase Inhibition Assay

This protocol is adapted from methodologies used to assess the direct inhibitory effect of compounds on ABL kinase activity.[2]

Materials:

-

Recombinant ABL kinase

-

Kinase substrate (e.g., a synthetic peptide)

-

Kinase reaction buffer

-

ATP solution

-

Test compounds (dissolved in DMSO)

-

SDS-PAGE gels and Western blotting reagents

-

Primary antibody against the phosphorylated substrate (e.g., anti-phospho-CRKL)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Prepare Compound Dilutions: Perform a serial dilution of the test compound stock solution in the kinase reaction buffer to achieve a range of concentrations (e.g., 0.01 nM to 10 µM).

-

Inhibitor Incubation: Add the diluted compound solutions to the kinase-substrate mixture and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate Kinase Reaction: Start the reaction by adding ATP to a final concentration of 10-50 µM.

-

Reaction Incubation: Incubate the reaction mixture at 30°C for 20-30 minutes.

-

Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.

-

Western Blot Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[5]

Materials:

-

Cancer cell line (e.g., K562)

-

Cell culture medium and supplements

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

The piperazine moiety is a versatile scaffold that allows for systematic modifications to explore SAR.[9] For piperazine-containing kinase inhibitors, the substitution on the N-4 nitrogen of the piperazine ring is critical for modulating potency and selectivity. Lipophilic groups, such as benzyl or phenylethyl, can enhance activity by forming favorable interactions within the hydrophobic regions of the kinase active site.[10] Furthermore, the substitution pattern on the benzoic acid ring can influence the binding affinity and pharmacokinetic properties of the compounds.

Conclusion

The this compound scaffold is a validated and highly valuable starting point for the design and development of novel kinase inhibitors. Its inherent drug-like properties and synthetic tractability have made it a mainstay in medicinal chemistry. The data and protocols presented in this guide aim to provide a solid foundation for researchers to build upon, fostering the discovery of next-generation targeted therapies with improved efficacy and safety profiles. The continued exploration of derivatives and analogues of this remarkable core structure holds immense promise for addressing unmet medical needs in oncology and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. ClinPGx [clinpgx.org]

- 9. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Stability and Degradation of 4-(4-Methylpiperazin-1-yl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 4-(4-Methylpiperazin-1-yl)benzoic acid. Due to the limited availability of specific forced degradation studies on this molecule, this guide infers potential degradation routes based on the known reactivity of its core functional groups—the N-methylpiperazine ring and the benzoic acid moiety—supported by data from related compounds.

Physicochemical Properties and General Stability

This compound is a white to almost white crystalline powder.[1] General handling and storage recommendations include keeping it in a dry, cool, and well-ventilated place in a tightly closed container, away from strong oxidizing agents.[2] The compound is generally stable under normal storage conditions.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C12H16N2O2 | [1][3] |

| Molecular Weight | 220.27 g/mol | [1][3] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 230 °C | [1] |

| Storage Conditions | 2 - 8 °C | [1] |

Potential Degradation Pathways

Oxidative Degradation

The piperazine moiety, particularly the tertiary amines, is susceptible to oxidation. Studies on piperazine and related compounds have shown that oxidation can lead to the formation of N-oxides and ring-opened products.[2][12][13][14] For instance, the degradation of imatinib, a drug containing a related structural motif, results in the formation of N-oxides on the piperazine ring under oxidative stress.[15]

Potential Oxidative Degradation Products:

-

N-oxide formation: Oxidation at the tertiary nitrogen atoms of the piperazine ring (N1 and N4) to form mono-N-oxides or a di-N-oxide.

-

Ring cleavage: More aggressive oxidation could lead to the opening of the piperazine ring, potentially forming species like ethylenediamine derivatives.[2]

-

Dealkylation: Loss of the methyl group from the piperazine nitrogen.

Figure 1: Proposed oxidative degradation pathways.

Photodegradation

Aromatic carboxylic acids can be susceptible to photodegradation, which may involve decarboxylation to form an aryl radical.[3][11][16] This radical can then react further. The piperazine ring might also undergo photochemical reactions, although this is generally less common than oxidation.

Potential Photolytic Degradation Products:

-

Decarboxylation: Loss of the carboxylic acid group to form N-methyl-N-phenylpiperazine.

-

Ring degradation: Potential cleavage of the piperazine ring under high-energy UV light.

Figure 2: Proposed photolytic degradation pathway.

Thermal Degradation

At elevated temperatures, thermal decomposition can occur. For a related compound, hazardous decomposition products include carbon monoxide and carbon dioxide.[17] Studies on piperazine have shown thermal degradation occurs at high temperatures (135-175°C), leading to ring-opening reactions.[13]

Potential Thermal Degradation Products:

-

Decarboxylation: Similar to photolytic degradation, heat can induce the loss of CO2.

-

Fragmentation: At higher temperatures, the molecule could fragment into smaller components, including CO and CO2.[17]

Hydrolytic Degradation

The this compound molecule does not contain functional groups that are readily susceptible to hydrolysis, such as esters or amides. Therefore, it is expected to be stable under hydrolytic conditions across a range of pH values. This is supported by the fact that a similar structure, 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid, is a product of the hydrolytic degradation of imatinib, indicating the stability of this moiety.[15]

Summary of Predicted Stability

The following table summarizes the expected stability of this compound under various stress conditions.

Table 2: Predicted Stability Profile and Potential Degradation Products

| Stress Condition | Predicted Stability | Potential Degradation Products |

| Acidic Hydrolysis | Likely Stable | None expected |

| Basic Hydrolysis | Likely Stable | None expected |

| Oxidation (e.g., H₂O₂) | Susceptible | N-oxides, ring-opened products, desmethyl derivative |

| Photolysis (UV/Vis) | Potentially Susceptible | Decarboxylated product |

| Thermal | Stable at ambient temp.; Susceptible at high temp. | Decarboxylated product, CO, CO₂ |

Proposed Experimental Protocols for Forced Degradation Studies

To definitively determine the stability and degradation pathways, forced degradation studies should be conducted. The following are example protocols based on general industry practices and regulatory guidelines.[4][5][6][7][8][9][10][11]

Figure 3: General experimental workflow for forced degradation.

Preparation of Solutions

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as a mixture of acetonitrile and water.

Hydrolytic Degradation

-

Acidic Condition: Mix the stock solution with an equal volume of 0.1 M HCl. Store the solution at 60°C and analyze at appropriate time intervals (e.g., 0, 2, 6, 12, 24 hours).

-

Basic Condition: Mix the stock solution with an equal volume of 0.1 M NaOH. Store the solution at 60°C and analyze at the same time intervals.

-

Neutral Condition: Mix the stock solution with an equal volume of water. Store and analyze as above.

Oxidative Degradation

Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store the solution at room temperature in the dark and analyze at the specified time intervals.

Thermal Degradation

Expose the solid compound to dry heat at 80°C. Also, expose the stock solution to heat at 60°C. Analyze at appropriate time points.

Photolytic Degradation

Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.

Conclusion

While direct experimental data on the degradation of this compound is scarce, a scientific assessment based on its chemical structure and literature on related compounds suggests that it is most susceptible to oxidative degradation at the piperazine ring. Photodegradation leading to decarboxylation is also a plausible pathway. The molecule is expected to be stable under hydrolytic conditions. The provided experimental protocols offer a framework for conducting formal forced degradation studies to confirm these predictions and to develop a comprehensive stability profile for this compound, which is crucial for its application in pharmaceutical development.

References

- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 2. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 3. Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rjptonline.org [rjptonline.org]

- 5. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents [patents.google.com]

- 6. scispace.com [scispace.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biomedres.us [biomedres.us]

- 10. 4-(4-Methyl-1-piperazinylmethyl)benzoic acid | C13H18N2O2 | CID 4769782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 14. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 15. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. fishersci.com [fishersci.com]

Unraveling the Therapeutic Potential of 4-(4-Methylpiperazin-1-yl)benzoic Acid: A Review of Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Methylpiperazin-1-yl)benzoic acid is a synthetic organic compound that has appeared in the patent literature as a potential scaffold for the development of novel therapeutics. While specific biological activity data for this exact molecule is not extensively available in the public domain, its structural motifs are present in compounds patented for their potential as protein kinase modulators and G protein-coupled receptor (GPCR) agonists. This technical guide consolidates the available information from these patents to explore the potential biological activities, hypothetical mechanisms of action, and suggested experimental protocols for the evaluation of this compound and its derivatives.

Introduction

The piperazine moiety is a common scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets. When coupled with a benzoic acid group, the resulting structure, this compound, presents a versatile template for drug design. This document will delve into the potential therapeutic applications of this compound based on its inclusion in broad patent claims for cancer, angiogenesis, and metabolic disorders.

Potential Biological Activities and Mechanisms of Action

While direct experimental evidence for this compound is limited, its structural framework suggests potential activity in two key areas: protein kinase inhibition and GPCR agonism.

Protein Kinase Modulation in Angiogenesis and Cancer

A patent has described nitrogenated heterocyclic derivatives, including structures related to this compound, as modulators of protein kinases. These kinases are crucial for signaling pathways involved in cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of cancer and other proliferative disorders.

One of the key processes targeted is angiogenesis , the formation of new blood vessels, which is essential for tumor growth and metastasis. Several receptor tyrosine kinases (RTKs) play a pivotal role in this process, including:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs) : Stimulation of VEGFRs by VEGF is a primary driver of angiogenesis in tumors.[1]

-

Tie-2 : Another RTK crucial for vascular maturation and stability.

-

c-Met : The receptor for Hepatocyte Growth Factor (HGF), implicated in tumor cell scattering, invasion, and angiogenesis.[1]

The patent suggests that compounds with a similar core structure to this compound could inhibit these kinases, thereby disrupting the signaling cascades that promote tumor angiogenesis and growth.

Hypothetical Signaling Pathway for Kinase Inhibition:

Caption: Hypothetical inhibition of receptor tyrosine kinase signaling by this compound.

G Protein-Coupled Receptor (GPR133/ADGRD1) Agonism

Another patent discloses a series of compounds with a general structure encompassing this compound as agonists of the G protein-coupled receptor GPR133 (also known as ADGRD1). GPR133 is an adhesion GPCR that plays a role in various physiological processes. The patent suggests that agonists of this receptor can activate the Gs/cAMP downstream signaling pathway, leading to a rapid increase in skeletal muscle strength and improved balance.[2] This indicates a potential therapeutic application for conditions such as muscle weakness and vestibular dysfunction.[2]

Hypothetical Signaling Pathway for GPR133 Agonism:

Caption: Hypothetical GPR133/ADGRD1 agonism and downstream signaling cascade.

Suggested Experimental Protocols

To validate the potential biological activities of this compound, a series of in vitro and in vivo assays would be necessary.

Protein Kinase Inhibition Assays

Objective: To determine the inhibitory activity of the compound against a panel of protein kinases, particularly those involved in angiogenesis (e.g., VEGFR2, Tie-2, c-Met).

Workflow:

Caption: Workflow for determining the in vitro kinase inhibitory activity.

Detailed Methodology (Example: Homogeneous Time-Resolved Fluorescence - HTRF):

-

Reagents and Materials: Recombinant human kinase (e.g., VEGFR2), biotinylated substrate peptide, ATP, anti-phospho-substrate antibody labeled with a fluorescent donor (e.g., Europium cryptate), and streptavidin-XL665 (fluorescent acceptor).

-

Compound Preparation: Prepare a serial dilution of this compound in an appropriate buffer (e.g., DMSO).

-

Assay Procedure:

-

In a 384-well plate, add the kinase, substrate peptide, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagents (antibody and streptavidin-XL665).

-

Incubate for another period to allow for antibody binding.

-

-

Data Analysis:

-

Measure the HTRF signal on a compatible plate reader.

-

The signal is proportional to the amount of phosphorylated substrate.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

GPR133 Agonist Assay

Objective: To determine if the compound can act as an agonist for the GPR133 receptor by measuring the downstream production of cyclic AMP (cAMP).

Workflow:

Caption: Workflow for assessing GPR133 agonist activity via cAMP measurement.

Detailed Methodology (Example: cAMP HTRF Assay):

-

Cell Culture: Use a cell line (e.g., HEK293) stably transfected with the human GPR133 receptor.

-

Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.

-

Assay Procedure:

-

Plate the GPR133-expressing cells in a 384-well plate and incubate overnight.

-

Remove the culture medium and add the test compound dilutions.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and add the cAMP detection reagents (anti-cAMP antibody labeled with a donor and cAMP labeled with an acceptor).

-

-

Data Analysis:

-

Measure the HTRF signal. The signal is inversely proportional to the amount of cAMP produced.

-

Plot the cAMP concentration against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Quantitative Data Summary (Hypothetical)

As no specific quantitative data for this compound is publicly available, the following table is a template for how such data would be presented.

| Target | Assay Type | Parameter | Value (µM) | Reference |

| VEGFR2 | HTRF Kinase Assay | IC50 | Data not available | - |

| c-Met | ELISA Kinase Assay | IC50 | Data not available | - |

| Tie-2 | LanthaScreen Kinase Assay | IC50 | Data not available | - |

| GPR133 | cAMP HTRF Assay | EC50 | Data not available | - |

Conclusion and Future Directions

This compound represents a chemical scaffold with potential for development in oncology and musculoskeletal therapeutics. Based on its inclusion in broad patent claims, it is hypothesized to act as a protein kinase inhibitor or a GPR133 agonist. The experimental protocols outlined in this guide provide a roadmap for the systematic evaluation of these potential biological activities. Further research, including in vitro and in vivo studies, is necessary to elucidate the precise mechanism of action, determine the potency and efficacy, and assess the therapeutic potential of this compound. The synthesis and evaluation of a focused library of derivatives could also lead to the identification of more potent and selective drug candidates.

References

- 1. WO2005113494A2 - Nitrogenated heterocyclic derivatives as protein kinase modulators and use for the treatment of angiogenesis and cancer - Google Patents [patents.google.com]

- 2. CN118146176B - G protein coupled receptor GPR133/ADGRD1 agonist, preparation method and application thereof - Google Patents [patents.google.com]

Reactivity Profile of 4-(4-Methylpiperazin-1-yl)benzoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methylpiperazin-1-yl)benzoic acid is a key bifunctional building block in medicinal chemistry, most notably as a crucial intermediate in the synthesis of the landmark targeted cancer therapeutic, Imatinib. Its chemical architecture, featuring a carboxylic acid moiety, a tertiary arylamine, and an N-methylpiperazine group, bestows upon it a versatile reactivity profile. Understanding its reactions with common laboratory reagents is paramount for the efficient design and execution of synthetic routes for novel drug candidates. This technical guide provides an in-depth analysis of the reactivity of this compound, supported by experimental protocols, quantitative data, and logical workflow diagrams.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for selecting appropriate reaction conditions and purification methods.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆N₂O₂ | [1] |

| Molecular Weight | 220.27 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | >300 °C | |

| pKa (predicted) | 4.85 (acidic), 8.35 (basic) | |

| Solubility | Sparingly soluble in water and common organic solvents. Soluble in acidic and basic aqueous solutions. |

Core Reactivity Analysis

The reactivity of this compound is governed by its three principal functional groups: the carboxylic acid, the aromatic ring, and the piperazine nitrogen atoms.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is the most reactive site for transformations such as amide bond formation and esterification.

Amide bond formation is the most frequently employed reaction of this compound, serving as the cornerstone for its use in the synthesis of Imatinib and its analogs. This transformation typically involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine.

Activation Methods:

-

Acid Chlorides: Conversion of the carboxylic acid to the more reactive acyl chloride is a common and effective activation strategy. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are typically used.[2][3][4] The reaction of the related compound, 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid, with thionyl chloride in pyridine at 30-50°C for 1-2 hours has been reported to efficiently generate the corresponding acyl chloride for subsequent amidation.[2]

-

Carbodiimide Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS), facilitate amide bond formation by generating a reactive O-acylisourea intermediate.[2][5] The use of DCC and HOBt in dichloromethane has been documented for the coupling of 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid.[2]

-

Other Coupling Reagents: A variety of other modern coupling reagents, including HATU, HBTU, and PyBOP, can also be employed to achieve efficient amide bond formation, particularly with less reactive amines.[6]

Quantitative Data for Amide Bond Formation:

| Amine Reactant | Coupling Reagent/Conditions | Solvent | Yield (%) | Reference |

| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyridineamine | SOCl₂, Pyridine, 30-50°C, then amine at 0-20°C | Pyridine | 95% | [2] |

| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyridineamine | DCC, HOBt, then amine | CH₂Cl₂ | 77% | [2] |

Experimental Protocol: Amide Synthesis via Acyl Chloride

-

To a suspension of 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid (1.0 eq) in pyridine at 0°C, add thionyl chloride (1.05 eq) dropwise.

-

Stir the mixture at 30-50°C for 1-2 hours.

-

Cool the reaction mixture to 0°C and add the desired amine (1.0 eq).

-

Stir the reaction at 15-25°C for 1 hour.

-

Quench the reaction with water and adjust the pH with aqueous ammonia to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to obtain the amide product.[2]

Caption: General workflow for amide bond formation.

Esterification of this compound can be achieved under standard Fischer esterification conditions, though the presence of the basic piperazine moiety may require careful pH control. The reaction is typically catalyzed by a strong acid in the presence of an excess of the alcohol.

Experimental Protocol: Fischer Esterification with Methanol

-

Suspend this compound (1.0 eq) in methanol (excess).

-

Carefully add concentrated sulfuric acid (catalytic amount) to the suspension.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture and neutralize the excess acid with a base (e.g., sodium bicarbonate solution).

-

Extract the ester product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the methyl ester.[7]

The synthesis of various esters of the related 4-(4-methyl-piperazin-1-methyl)-benzoic acid, including propyl, phenyl, p-tolyl, and benzyl esters, has been reported in the context of Imatinib synthesis, indicating the feasibility of this transformation.[8]

Caption: Fischer esterification of the carboxylic acid.

Reactions of the Aromatic Ring

The aromatic ring of this compound is substituted with an electron-donating N-methylpiperazinyl group and an electron-withdrawing carboxylic acid group at the para position. The powerful activating and ortho, para-directing effect of the amino group generally dominates over the deactivating and meta-directing effect of the carboxylic acid. Therefore, electrophilic aromatic substitution is expected to occur at the positions ortho to the piperazine substituent.

Direct halogenation or nitration of this compound has not been extensively reported. However, the nitration of this compound to yield 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid hydrochloride is known, demonstrating that electrophilic substitution occurs ortho to the activating piperazine group.[9]

General Considerations for Electrophilic Aromatic Substitution:

-

Reaction Conditions: Standard electrophilic aromatic substitution conditions can be employed, such as Br₂/FeBr₃ for bromination or HNO₃/H₂SO₄ for nitration.[10]

-

Protecting Groups: Due to the high reactivity of the activated aromatic ring, polysubstitution can be a side reaction. Protection of the amino group is a common strategy to moderate its activating effect, although in this case, the tertiary amine is less prone to oxidation than a primary or secondary aniline.

-

Acid Sensitivity: The piperazine moiety can be protonated under strongly acidic conditions, which would deactivate the ring towards electrophilic attack. Careful control of the reaction medium is therefore crucial.

Reactions of the Piperazine Ring

The nitrogen atoms of the piperazine ring are basic and nucleophilic, offering sites for further functionalization.

The piperazine nitrogens are basic and will readily react with acids to form salts. The dihydrochloride salt of the related 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid is a common commercially available form.[11][12] This property is important for purification and formulation of compounds containing this moiety.

The N-methyl group is generally stable to common synthetic transformations. The other piperazine nitrogen, being part of an N-aryl system, is less nucleophilic than the N-methyl nitrogen. While N-alkylation of the N-aryl nitrogen is possible, it would require harsh conditions. More commonly, the piperazine ring is introduced in a nucleophilic substitution or reductive amination reaction during the synthesis of the parent molecule.

Conclusion

This compound is a versatile synthetic intermediate with a well-defined reactivity profile. Its carboxylic acid group readily undergoes amide bond formation and esterification, which are the most utilized transformations in the synthesis of bioactive molecules. The electron-rich aromatic ring is susceptible to electrophilic substitution ortho to the activating piperazine group, and the basicity of the piperazine nitrogens allows for salt formation. This guide provides a foundational understanding of the reactivity of this important building block, enabling chemists to effectively incorporate it into their synthetic strategies. Further exploration into the functionalization of the aromatic ring and the piperazine moiety could unlock new avenues for the development of novel therapeutics.

References

- 1. This compound | C12H16N2O2 | CID 736532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US20080103305A1 - Process for the preparation of imatinib - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. researchgate.net [researchgate.net]

- 7. personal.tcu.edu [personal.tcu.edu]

- 8. US8609842B2 - Method for synthesizing Imatinib - Google Patents [patents.google.com]

- 9. 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 10. US3397229A - Nitration of benzoic acid and its chlorinated derivatives - Google Patents [patents.google.com]

- 11. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 12. 106261-49-8|4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the pKa and Acid-Base Properties of 4-(4-Methylpiperazin-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted pKa and acid-base properties of 4-(4-Methylpiperazin-1-yl)benzoic acid. Due to the absence of experimentally determined pKa values in the current body of scientific literature, this document focuses on predicted values and established experimental protocols for their determination. The acid-base characteristics are discussed in the context of the molecule's functional groups: a carboxylic acid and a methylpiperazine moiety.

Data Presentation: Predicted pKa Values

Computational methods are frequently employed in the prediction of ionization constants for novel molecules. For this compound, the following pKa value has been predicted:

| Compound | Predicted pKa | Prediction Method |

| This compound | 5.02 ± 0.10 | Not Specified |

It is imperative to distinguish this compound from a structurally similar compound, 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid, which has a predicted pKa of 4.31 ± 0.10[1]. The presence of a methylene linker between the piperazine ring and the benzoic acid in the latter significantly influences its electronic properties and, consequently, its pKa.

Acid-Base Properties

This compound is an amphoteric molecule, possessing both acidic and basic functional groups. This dual nature gives rise to multiple protonation states, each predominating at a different pH. The molecule has three ionizable centers: the carboxylic acid group and the two nitrogen atoms of the piperazine ring.

-

Carboxylic Acid Group: The benzoic acid moiety is acidic and will be deprotonated at pH values above its pKa, forming a carboxylate anion. The typical pKa for benzoic acid is around 4.2. The electron-donating nature of the piperazine substituent at the para position is expected to slightly increase the pKa of the carboxylic acid compared to unsubstituted benzoic acid.

-

Piperazine Group: The piperazine ring contains two nitrogen atoms, both of which are basic and can be protonated. The nitrogen attached to the methyl group (N-methyl) is a tertiary amine, while the nitrogen attached to the benzene ring is also a tertiary amine. Generally, the pKa of the conjugate acid of a tertiary amine is in the range of 9-11. For piperazine itself, the two pKa values are approximately 5.35 and 9.73. In this compound, the electronic environment of each nitrogen is different, leading to distinct pKa values. The nitrogen attached to the electron-withdrawing phenyl ring will be less basic than the N-methylated nitrogen.

The overall charge of the molecule will, therefore, be positive at low pH (all three sites protonated), zwitterionic or neutral in the intermediate pH range, and negative at high pH (all acidic protons removed).

Experimental Protocols for pKa Determination

While predicted values are useful, experimental determination of pKa is crucial for accurate characterization. The following are detailed methodologies for key experiments applicable to a compound like this compound.

Potentiometric Titration

Potentiometric titration is a highly accurate and common method for pKa determination. It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.

Methodology:

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility. The concentration should be in the range of 1-10 mM. The ionic strength of the solution is kept constant by adding a background electrolyte, such as 0.15 M KCl.

-

Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is maintained at a constant temperature and continuously stirred. The titrant, a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), is added in small, precise volumes using a burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

-

Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, where half of a specific functional group has been titrated. For a molecule with multiple pKa values, several inflection points will be observed on the titration curve.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore close to the ionization center, as the absorption spectrum often changes with the protonation state.

Methodology:

-

Sample and Buffer Preparation: A stock solution of this compound is prepared in a suitable solvent. A series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12) are also prepared.

-

Spectral Measurement: A small aliquot of the stock solution is added to each buffer solution to achieve the same final concentration. The UV-Vis absorption spectrum of each solution is recorded.

-

Data Analysis: The absorbance at a wavelength where the acidic and basic forms of the molecule have different molar absorptivities is plotted against the pH. The resulting sigmoidal curve can be analyzed to determine the pKa, which is the pH at the inflection point of the curve. This can be done for each ionizable group if they influence the chromophore differently.

Mandatory Visualizations

The following diagrams illustrate the acid-base equilibrium of this compound and a general workflow for pKa determination by potentiometric titration.

Caption: Acid-base equilibrium of this compound.

Caption: Workflow for pKa determination by potentiometric titration.

References

Methodological & Application

Synthesis of "4-(4-Methylpiperazin-1-yl)benzoic acid" from 4-formylbenzoic acid

Abstract

This application note provides a detailed protocol for the synthesis of 4-(4-Methylpiperazin-1-yl)benzoic acid from 4-formylbenzoic acid and 1-methylpiperazine via a one-pot reductive amination reaction. This method utilizes sodium triacetoxyborohydride as a mild and selective reducing agent, offering high yields and a straightforward workup procedure. This protocol is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. The piperazine moiety is a prevalent scaffold in medicinal chemistry, and its derivatives are known for a wide range of biological activities. The synthesis route described herein is a reductive amination, a robust and widely used method for the formation of carbon-nitrogen bonds. This one-pot procedure is efficient, scalable, and avoids the isolation of the intermediate iminium ion, thereby simplifying the overall process.

Reaction Scheme

The synthesis proceeds via the formation of an iminium ion intermediate from the reaction of 4-formylbenzoic acid and 1-methylpiperazine, which is then reduced in situ by sodium triacetoxyborohydride to yield the final product.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

| Reagent/Material | Molar Mass ( g/mol ) |

| 4-Formylbenzoic acid | 150.13 |

| 1-Methylpiperazine | 100.16 |

| Sodium triacetoxyborohydride | 211.94 |

| 1,2-Dichloroethane (DCE) | 98.96 |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 |

| Dichloromethane (DCM) | 84.93 |

| Methanol (MeOH) | 32.04 |

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen inlet

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

NMR spectrometer

-

Melting point apparatus

-

Mass spectrometer

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 4-formylbenzoic acid (1.0 eq).

-

Dissolve the starting material in 1,2-dichloroethane (DCE).

-

Add 1-methylpiperazine (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) or by column chromatography on silica gel.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Results and Data Presentation

Table 1: Summary of Reaction Parameters and Yield

| Parameter | Value | Reference |

| Starting Material | 4-Formylbenzoic acid | - |

| Amine | 1-Methylpiperazine | - |

| Reducing Agent | Sodium triacetoxyborohydride | [1][2][3] |

| Solvent | 1,2-Dichloroethane (DCE) | [1][2][3] |

| Reaction Time | 12-24 hours | - |

| Temperature | Room Temperature | - |

| Reported Yield | 95-99% | [4] |

Table 2: Characterization Data for this compound

| Analysis | Result | Reference |

| ¹H NMR (400 MHz, DMSO-d₆) | δ: 2.27 (s, 3H), 2.44 (bs, 4H), 3.18-3.95 (m, 4H), 7.41 (d, J=8Hz, 2H), 7.89 (d, J=8.1Hz, 2H) | [5] |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [6] |

| Molecular Weight | 234.29 g/mol | [6] |

| Melting Point | 305-307°C (as dihydrochloride salt) | [7] |

Discussion

The reductive amination of 4-formylbenzoic acid with 1-methylpiperazine using sodium triacetoxyborohydride is an effective method for the synthesis of this compound. Sodium triacetoxyborohydride is the preferred reducing agent for this transformation due to its mild nature, which allows for the selective reduction of the iminium intermediate in the presence of the aldehyde starting material.[1][2][3] The reaction is typically carried out in an aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[1][2][3] The one-pot nature of this reaction simplifies the experimental procedure and often leads to high yields of the desired product.[4] The workup procedure is straightforward, involving a simple aqueous wash to remove excess reagents and byproducts, followed by extraction and purification.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described method is efficient, scalable, and utilizes readily available reagents, making it a valuable procedure for researchers in the pharmaceutical and chemical industries.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Perform the reaction in a well-ventilated fume hood.

-

Sodium triacetoxyborohydride is a moisture-sensitive reagent and should be handled under an inert atmosphere.

-

1,2-Dichloroethane and dichloromethane are halogenated solvents and should be handled with care. Dispose of all chemical waste according to institutional guidelines.

References

- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 2. scribd.com [scribd.com]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid | 106261-48-7 [chemicalbook.com]

- 6. 4-(4-Methyl-1-piperazinylmethyl)benzoic acid | C13H18N2O2 | CID 4769782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

Application Notes and Protocols: Synthesis of 4-(4-Methylpiperazin-1-yl)benzoic acid via Reductive Amination

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-(4-methylpiperazin-1-yl)benzoic acid, a key intermediate in the synthesis of various pharmaceuticals, including the targeted cancer therapy drug, Imatinib.[1] The primary method detailed is reductive amination, a powerful and versatile method for the formation of amines from carbonyl compounds.[2][3][4] An alternative and widely practiced synthetic route, nucleophilic substitution, is also briefly discussed for comparative purposes. This guide includes comprehensive experimental procedures, quantitative data, and visual workflows to aid researchers in the successful synthesis and scale-up of this important compound.

Introduction